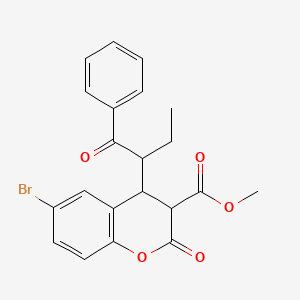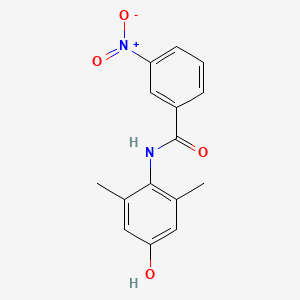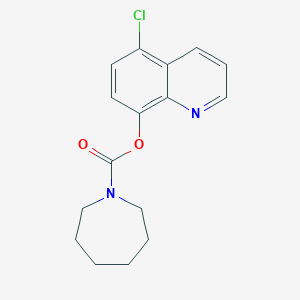![molecular formula C25H34F2N2O2 B4020287 N-(1-{[(2,4-difluorophenyl)amino]carbonyl}-2-methylpropyl)-3,5,7-trimethyl-1-adamantanecarboxamide CAS No. 483968-35-0](/img/structure/B4020287.png)
N-(1-{[(2,4-difluorophenyl)amino]carbonyl}-2-methylpropyl)-3,5,7-trimethyl-1-adamantanecarboxamide
描述
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step chemical reactions, leveraging the unique reactivity of the adamantane and difluorophenyl moieties. Adamantane derivatives, in particular, are known for their use in medicinal chemistry due to their pharmacokinetic and pharmacodynamic properties, which can be enhanced by structural modifications including the introduction of fluorine atoms and other functional groups (Ragshaniya et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their chemical reactivity and potential applications. Adamantane is renowned for its rigid, cage-like structure, providing a scaffold that imparts stability and unique properties to derivatives. The incorporation of difluorophenyl groups may further influence the compound’s electronic distribution and reactivity, potentially enhancing its ability to interact with biological molecules or catalyze chemical reactions.
Chemical Reactions and Properties
Chemical reactions involving adamantane derivatives are diverse, including their role in the synthesis of other complex molecules. The presence of fluorine atoms can significantly alter the chemical reactivity, making fluorinated compounds valuable in organic synthesis and medicinal chemistry due to their enhanced stability and bioavailability (Kazakova & Vasilyev, 2017).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of fluorine atoms and other functional groups can modify these properties, potentially making them more suitable for specific applications in materials science and drug delivery systems (Dragomanova & Andonova, 2023).
属性
IUPAC Name |
N-[1-(2,4-difluoroanilino)-3-methyl-1-oxobutan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2N2O2/c1-15(2)19(20(30)28-18-7-6-16(26)8-17(18)27)29-21(31)25-12-22(3)9-23(4,13-25)11-24(5,10-22)14-25/h6-8,15,19H,9-14H2,1-5H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYMBSLDVQYOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=C(C=C(C=C1)F)F)NC(=O)C23CC4(CC(C2)(CC(C4)(C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387877 | |
| Record name | AGN-PC-0KMS7D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Agn-PC-0kms7D | |
CAS RN |
483968-35-0 | |
| Record name | AGN-PC-0KMS7D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(dimethylamino)phenyl]methyl}butanamide](/img/structure/B4020221.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020223.png)
![N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide](/img/structure/B4020224.png)

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4020241.png)
![ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4020245.png)

![methyl 2-{[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4020256.png)


![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4020273.png)

![ethyl 2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4020275.png)